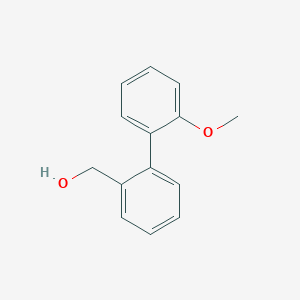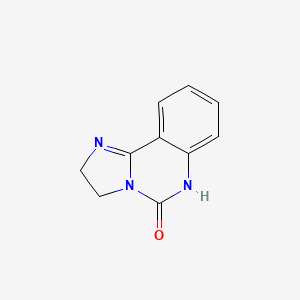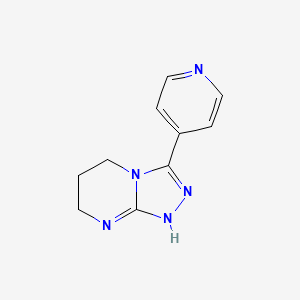![molecular formula C15H14N4O B7836253 2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836253.png)
2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes an aniline group and a methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this exact compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or condensation reactions .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the aniline group. These groups can participate in a variety of chemical reactions, including nucleophilic substitutions and condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .
科学研究应用
Antifungal Agents
The triazole ring in this compound is associated with antifungal activity. Researchers have explored its potential as an antifungal agent against various fungal strains. By inhibiting fungal enzymes or disrupting cell membranes, it could contribute to the development of novel antifungal drugs .
Photodynamic Therapy (PDT)
The compound’s aromatic structure and triazole moiety make it a promising candidate for PDT. In PDT, light activates photosensitizers to generate reactive oxygen species, selectively destroying cancer cells or pathogens. Researchers investigate its efficacy in PDT for cancer treatment and microbial infections .
Corrosion Inhibition
The presence of aniline and triazole groups suggests potential corrosion inhibition properties. Researchers study its effectiveness in protecting metals (e.g., steel) from corrosion in aggressive environments. The compound may form a protective film on metal surfaces, reducing corrosion rates .
Biological Imaging and Labeling
Fluorescent derivatives of this compound could serve as imaging agents. By attaching fluorescent tags to the triazole ring, researchers can visualize cellular structures, track drug delivery, or study protein interactions. Its stability and low toxicity are advantageous for biological applications .
Inhibition of Arachidonate 15-Lipoxygenase (ALOX15)
The compound’s structural similarity to other pharmacophores (such as 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole) suggests potential ALOX15 inhibition. ALOX15 plays a role in inflammation and lipid metabolism. Investigating its inhibitory effects could lead to therapeutic applications .
Organic Electronics and Optoelectronics
The π-conjugated system in the compound makes it interesting for organic electronics. Researchers explore its use in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (FETs). Its electron-donating properties contribute to charge transport and device performance .
未来方向
The future research directions for this compound could be vast, given the wide range of potential applications for triazole derivatives. These could include further investigations into its potential biological activity, studies on its reactivity and chemical properties, or exploration of its potential uses in materials science .
作用机制
Target of Action
Similar arylamine derivatives have been used as hole transporting materials in perovskite solar cells . These compounds are known to interact with the perovskite layer in the solar cells, facilitating the transport of positive charges (holes) from the perovskite layer to the electrode .
Mode of Action
The mode of action of this compound involves its interaction with the perovskite layer in solar cells. The compound’s structure allows it to accept and transport positive charges (holes) efficiently . This hole extraction ability is crucial for the functioning of perovskite solar cells .
Biochemical Pathways
The compound’s interaction with the perovskite layer and its role in charge transport are key aspects of its function .
Pharmacokinetics
Its thermal stability, a crucial property for materials used in solar cells, is reported to be better than that of spiro-ometad, a commonly used hole transport material .
Result of Action
The use of 2-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline in perovskite solar cells results in efficient hole transport, contributing to the overall power conversion efficiency of the solar cells . The compound’s superior thermal stability also contributes to the longevity and performance of the solar cells .
Action Environment
The performance and stability of this compound can be influenced by environmental factors such as temperature and light exposure. For instance, the compound’s thermal stability is crucial for its performance in solar cells, which are often exposed to high temperatures . Additionally, the compound’s hole extraction ability is directly related to the amount of light the solar cell receives .
属性
IUPAC Name |
2-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-11-8-6-10(7-9-11)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSGFYWVCMSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836172.png)
![{[2-(4-Chlorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B7836194.png)



![4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B7836224.png)

![2-[5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836241.png)
![2-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836249.png)
![2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836256.png)
![2-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836260.png)
![3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836264.png)
![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836272.png)
